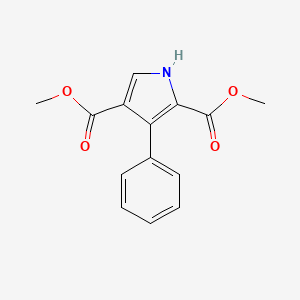
1H-Pyrrole-2,4-dicarboxylic acid, 3-phenyl-, dimethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrrole-2,4-dicarboxylic acid, 3-phenyl-, dimethyl ester is a heterocyclic organic compound It belongs to the pyrrole family, which is characterized by a five-membered ring containing one nitrogen atom
准备方法
The synthesis of 1H-Pyrrole-2,4-dicarboxylic acid, 3-phenyl-, dimethyl ester can be achieved through several methods. One common approach involves the Paal-Knorr synthesis, which condenses 2,5-dimethoxytetrahydrofuran with aniline in the presence of a catalytic amount of iron(III) chloride . This reaction proceeds under mild conditions and yields the desired pyrrole derivative in good to excellent yields.
Industrial production methods typically involve large-scale synthesis using similar condensation reactions, but with optimized conditions to maximize yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to ensure the high quality of the final product.
化学反应分析
1H-Pyrrole-2,4-dicarboxylic acid, 3-phenyl-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole-2,4-dicarboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyrrole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenyl group, allowing for the introduction of various functional groups. Common reagents include alkyl halides and sulfonyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acid derivatives, while reduction results in the formation of amines or alcohols.
科学研究应用
1H-Pyrrole-2,4-dicarboxylic acid, 3-phenyl-, dimethyl ester has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, it serves as a precursor for the synthesis of pharmaceutical compounds. Its derivatives are explored for their potential as drugs for treating various diseases.
Industry: It is used in the production of advanced materials, such as conductive polymers and organic semiconductors. Its properties make it suitable for applications in electronics and optoelectronics.
作用机制
The mechanism of action of 1H-Pyrrole-2,4-dicarboxylic acid, 3-phenyl-, dimethyl ester involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific derivative and its intended application. For example, in antimicrobial research, it may inhibit bacterial enzymes, leading to cell death.
相似化合物的比较
1H-Pyrrole-2,4-dicarboxylic acid, 3-phenyl-, dimethyl ester can be compared with other pyrrole derivatives, such as:
1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester: This compound has similar structural features but differs in the substitution pattern, leading to distinct chemical and physical properties.
1H-Pyrrole-2-carboxylic acid, 3,5-dimethyl-, ethyl ester: Another related compound with variations in the ester groups, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique properties and reactivity, making it valuable for specialized applications in research and industry.
属性
CAS 编号 |
52921-23-0 |
|---|---|
分子式 |
C14H13NO4 |
分子量 |
259.26 g/mol |
IUPAC 名称 |
dimethyl 3-phenyl-1H-pyrrole-2,4-dicarboxylate |
InChI |
InChI=1S/C14H13NO4/c1-18-13(16)10-8-15-12(14(17)19-2)11(10)9-6-4-3-5-7-9/h3-8,15H,1-2H3 |
InChI 键 |
JYTMAQWYVXDBPY-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CNC(=C1C2=CC=CC=C2)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















